(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol

Description

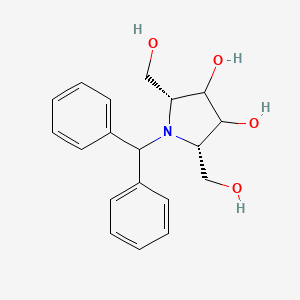

(2R,5S)-1-Benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is a pyrrolidine-based polyhydroxylated compound featuring a benzhydryl (diphenylmethyl) group at the 1-position and hydroxymethyl substituents at the 2- and 5-positions. The 3- and 4-positions are hydroxylated, forming a 3,4-diol motif. This stereochemical arrangement (2R,5S) and the bulky benzhydryl group distinguish it from simpler pyrrolidine-diol derivatives.

Properties

IUPAC Name |

(2S,5R)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c21-11-15-18(23)19(24)16(12-22)20(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-19,21-24H,11-12H2/t15-,16+,18?,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTMBCHKRFCFFM-CCZBSFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(C(C(C3CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3[C@@H](C(C([C@@H]3CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol has several scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs and their distinguishing features are summarized below:

*Estimated based on structural composition.

Physicochemical Properties

- Solubility : Polar analogs like DGDP 4 and DIG exhibit higher solubility in water or PEG solutions (e.g., PEG200/PEG400 mixtures in ), whereas the target compound may require solubilization aids.

Biological Activity

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 306.36 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine ring with two hydroxymethyl groups and a benzhydryl substituent, influencing its solubility and biological interactions.

Antioxidant Properties

Research indicates that derivatives of pyrrolidine compounds exhibit antioxidant activity. This activity is crucial for reducing oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxymethyl groups may enhance the electron-donating ability of the molecule, contributing to its antioxidant capacity.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

- Aldose Reductase Inhibition : This compound has been evaluated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. In vitro assays demonstrated significant inhibition rates compared to standard inhibitors like epalrestat.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegeneration. It appears to modulate pathways associated with neuronal survival and apoptosis:

- Case Study : In a study involving neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in reduced cell death and increased levels of neurotrophic factors.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The presence of hydroxymethyl groups likely aids in scavenging free radicals.

- Enzyme Interaction : The structural configuration allows for effective binding to active sites of enzymes like aldose reductase.

- Neuroprotective Pathways : Modulation of signaling pathways related to cell survival and apoptosis contributes to its protective effects against neuronal damage.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.